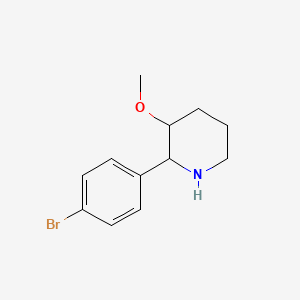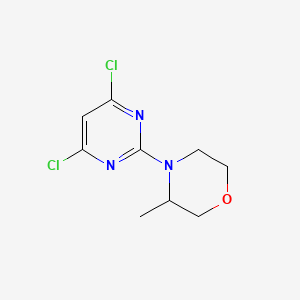![molecular formula C14H20N2O4 B14795079 tert-butyl N-[2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate](/img/structure/B14795079.png)
tert-butyl N-[2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate: is a compound that features a tert-butyl carbamate protecting group attached to a benzo[b][1,4]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The hydroxymethyl group can be introduced via reduction of a corresponding aldehyde or ketone precursor using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This method is efficient and scalable, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The oxazine ring can be reduced to a corresponding amine using hydrogenation over palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation over palladium on carbon
Substitution: Alkyl halides, bases like sodium hydride
Major Products:
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Ethers, esters
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups .
Biology and Medicine: This compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules where selective protection and deprotection of functional groups are crucial .
Industry: In the pharmaceutical industry, it is used in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), due to its stability and ease of removal under mild conditions .
Mechanism of Action
The mechanism by which tert-butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate exerts its effects involves the formation of a stable carbamate linkage that can be cleaved under acidic conditions to release the free amine . This property is utilized in peptide synthesis and other applications where temporary protection of an amine group is required .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Carboxybenzyl (CBz) carbamate
- Fluorenylmethoxycarbonyl (FMoc) carbamate
Uniqueness: tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate is unique due to its specific structure that combines a benzo[b][1,4]oxazine ring with a tert-butyl carbamate group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-9-4-5-12-11(6-9)15-7-10(8-17)19-12/h4-6,10,15,17H,7-8H2,1-3H3,(H,16,18) |
InChI Key |
JRORYNGKOWOAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC(CN2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



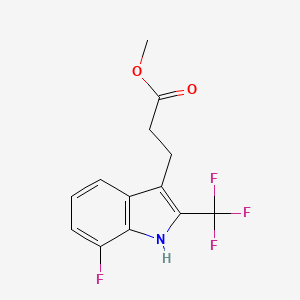
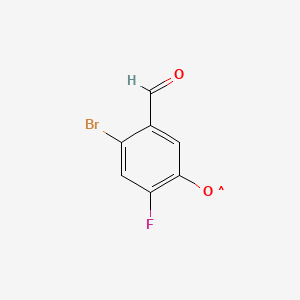
![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)
![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)
![2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795037.png)
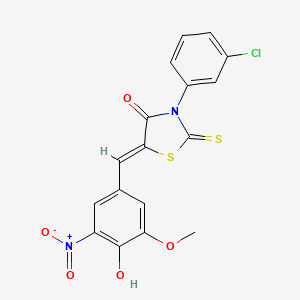
![7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol](/img/structure/B14795056.png)
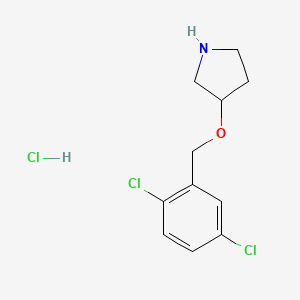
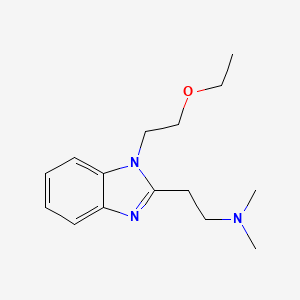
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14795063.png)
